molecular formula C18H16F3N3O3 B2911139 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034495-07-1

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2911139
CAS No.: 2034495-07-1
M. Wt: 379.339
InChI Key: GTTQFPXWRVLWBX-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. While specific biological data for this compound is the subject of ongoing investigation, its carefully designed structure incorporates key pharmacophores known to confer valuable properties in drug discovery. The molecule features a benzamide core linked through a methylene spacer to a 2-(2-oxopyrrolidin-1-yl)pyridine moiety. This specific pyrrolidinyl-pyridine scaffold is recognized in scientific literature as a privileged structure that can enhance binding affinity with biological targets . The presence of the 2-oxopyrrolidinyl (lactam) group is a common feature in many bioactive molecules and can contribute to favorable interactions with enzymes and receptors . Furthermore, the incorporation of a trifluoromethoxy group on the benzene ring is a strategic modification frequently employed in modern drug design. This substituent is known to improve a compound's metabolic stability, influence its lipophilicity, and fine-tune its electronic characteristics, all of which are critical parameters for optimizing pharmacokinetic profiles . Compounds with structural similarities, particularly those containing the 2-(2-oxopyrrolidin-1-yl)pyridine unit, have been identified as potential intermediates in the development of kinase inhibitors and other biologically active molecules . The well-defined molecular architecture of this benzamide derivative, with its distinct trifluoromethoxy and pyrrolidinone functionalities, makes it a valuable chemical tool for probing biological mechanisms and constructing more complex molecular libraries. This product is intended for research and development purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)27-14-4-1-3-13(10-14)17(26)23-11-12-6-7-22-15(9-12)24-8-2-5-16(24)25/h1,3-4,6-7,9-10H,2,5,8,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTQFPXWRVLWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzamide core and the heterocyclic systems attached. Key comparisons include:

Compound Name / ID Substituents / Core Structure Molecular Weight Key Functional Groups Potential Applications
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethoxy)benzamide (Main Compound) 3-(trifluoromethoxy)benzamide; pyridine-pyrrolidone ~379 (estimated) -OCF₃, lactam, pyridine Kinase inhibition (inferred)
(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide Thiophene acrylamide; pyridine-pyrrolidone 327.4 Thiophene, acrylamide Not specified
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide Pyrazole core; 4-(trifluoromethoxy)benzamide 430.4 Pyrazole, -OCF₃ Not specified
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Thiazole-thioether; -CF₃ pyridine ~478 (estimated) Thiazole, thioether, -CF₃ Cancer, viral infections

Functional Group Impact

  • Trifluoromethoxy (-OCF₃) vs. Thiophene/Thiazole : The -OCF₃ group in the main compound enhances electron-withdrawing effects and lipophilicity compared to sulfur-containing groups (e.g., thiophene in or thiazole in ), which may alter target binding and metabolic pathways.
  • Pyridine-Pyrrolidone vs. Pyrazole : The pyridine-pyrrolidone system in the main compound may offer better solubility than the pyrazole core in , though the latter’s bulkier structure could influence steric interactions with biological targets.

Pharmacological Implications

While direct activity data for the main compound are lacking, analogs with similar frameworks suggest plausible applications:

  • Antiviral Activity : Thiazole-thioether derivatives in are cited for antiviral use, but the main compound’s -OCF₃ group may confer resistance to oxidative metabolism, enhancing bioavailability.
  • Solubility vs. Lipophilicity : The pyrrolidone ring in the main compound likely improves aqueous solubility relative to purely aromatic analogs (e.g., ), balancing its lipophilic -OCF₃ group.

Table 1: Comparative Physicochemical Properties

Property Main Compound Compound Compound
Molecular Weight ~379 327.4 430.4
Key Substituents -OCF₃, pyrrolidone Thiophene acrylamide Pyrazole, -OCF₃
LogP (estimated) ~3.2 (highly lipophilic) ~2.8 ~3.5
Potential Bioactivity Kinase modulation Not reported Not reported

Table 2: Structural Diversity in Benzamide Derivatives

Compound Type Example(s) Unique Features
Trifluoromethoxy-Benzamides Main Compound, Enhanced metabolic stability
Thioether-Linked Benzamides Sulfur-mediated target interactions
Heterocyclic Hybrids Tunable solubility and steric effects

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